4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester
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Overview
Description
tert-Butyl 4-ethenyl-1,2,3,6-tetrahydropyridine-1-carboxylate is a synthetic organic compound that belongs to the class of tetrahydropyridines Tetrahydropyridines are heterocyclic compounds containing a six-membered ring with one nitrogen atom and five carbon atoms
Preparation Methods
The synthesis of tert-butyl 4-ethenyl-1,2,3,6-tetrahydropyridine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as tert-butyl 1,2,3,6-tetrahydropyridine-1-carboxylate and a suitable vinylating agent.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a palladium catalyst and a base. The reaction mixture is heated to facilitate the vinylation process.
Purification: After the reaction is complete, the product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
tert-Butyl 4-ethenyl-1,2,3,6-tetrahydropyridine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the tetrahydropyridine ring are replaced with other groups. Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
tert-Butyl 4-ethenyl-1,2,3,6-tetrahydropyridine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceutical agents. Its tetrahydropyridine core is a common motif in drug design due to its biological activity.
Materials Science: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Studies: Researchers use this compound to study its interactions with biological targets, such as enzymes and receptors, to understand its potential therapeutic effects.
Mechanism of Action
The mechanism of action of tert-butyl 4-ethenyl-1,2,3,6-tetrahydropyridine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
tert-Butyl 4-ethenyl-1,2,3,6-tetrahydropyridine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 4-(2-aminoethyl)-1,2,3,6-tetrahydropyridine-1-carboxylate: This compound has an aminoethyl group instead of an ethenyl group, which can lead to different chemical and biological properties.
tert-Butyl 4-(4-hydroxyphenyl)-1,2,3,6-tetrahydropyridine-1-carboxylate: The presence of a hydroxyphenyl group in this compound can result in distinct reactivity and applications.
tert-Butyl 4-(4-cyanophenyl)-1,2,3,6-tetrahydropyridine-1-carboxylate: The cyanophenyl group in this compound introduces different electronic properties, affecting its behavior in chemical reactions.
These comparisons highlight the uniqueness of tert-butyl 4-ethenyl-1,2,3,6-tetrahydropyridine-1-carboxylate and its potential for diverse applications.
Properties
Molecular Formula |
C12H19NO2 |
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Molecular Weight |
209.28 g/mol |
IUPAC Name |
tert-butyl 4-ethenyl-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C12H19NO2/c1-5-10-6-8-13(9-7-10)11(14)15-12(2,3)4/h5-6H,1,7-9H2,2-4H3 |
InChI Key |
IPESOIYVQDZLQL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=CC1)C=C |
Origin of Product |
United States |
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